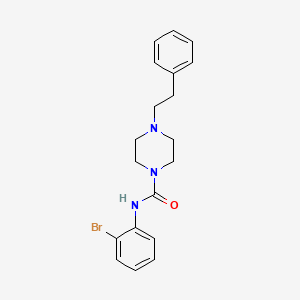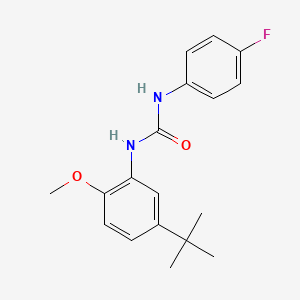![molecular formula C18H18N2O4 B4846066 N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)
N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea
描述
N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea, commonly known as AEPU, is a synthetic compound that has been studied for its potential applications in scientific research. AEPU is a member of the urea family of compounds, which have been widely used in pharmaceuticals and other industries. In
作用机制
AEPU's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. AEPU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. AEPU has also been shown to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
AEPU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. AEPU has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, AEPU has been shown to have antitumor properties, which may help inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
AEPU has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. AEPU is also stable under various conditions, which makes it suitable for long-term storage. However, there are also limitations to using AEPU in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. In addition, AEPU may have off-target effects, which can complicate data analysis.
未来方向
There are several future directions for research on AEPU. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, AEPU could be studied for its potential use in combination therapies with other compounds. Finally, future research could focus on developing more efficient synthesis methods for AEPU.
In conclusion, AEPU is a synthetic compound that has been studied for its potential applications in scientific research. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, and has been studied for its potential use in treating neurodegenerative diseases. Although there are limitations to using AEPU in lab experiments, there are also several future directions for research on this compound.
科学研究应用
AEPU has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. AEPU has been shown to have antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(1,3-benzodioxol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(13-6-7-16-17(9-13)24-10-23-16)19-18(22)20-15-5-3-4-14(8-15)12(2)21/h3-9,11H,10H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSTLFVYWJVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Acetylphenyl)-3-[1-(1,3-benzodioxol-5-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4845983.png)
![2-(2,4-dimethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4845985.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4845990.png)
![4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B4845995.png)
![methyl ({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4845996.png)
![2,2-dichloro-1-methyl-N'-[1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4846002.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4846006.png)
![methyl (5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4846028.png)
![ethyl 1-ethyl-6-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4846035.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-4-methoxybenzamide](/img/structure/B4846038.png)

![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4846052.png)
![1-(2-furylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4846059.png)
